1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine
Overview
Description
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound features a sulfonyl group attached to a piperazine ring, which is further substituted with chloro, methoxy, and methylphenyl groups
Preparation Methods
The synthesis of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
These reactions typically result in the formation of various substituted piperazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical phenomena.
Medicine: Piperazine derivatives are known for their therapeutic potential. This compound may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, it can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(4-Chlorophenyl)sulfonyl-4-(2-methylphenyl)piperazine
- 1-(4-Methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine
- 1-(4-Methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of different functional groups can alter the compound’s reactivity, solubility, and biological activity, making each derivative unique in its own right.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-5-3-4-6-17(14)20-9-11-21(12-10-20)25(22,23)15-7-8-16(19)18(13-15)24-2/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPROBWIZCUGMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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